EPAC1 Inhibitory Potency of the Benzofuran-Isoxazole Analogue (Compound 32) Compared to ESI-09 (Compound 1) and Other Isoxazole-Modified Congeners
In the EPAC1 RapGEF3 exchange assay, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide (US11124489 Compound 32, NY0561) exhibits an IC50 of 2.2 μM (2,200 nM) [1]. This represents a 2.0-fold improvement in EPAC1 potency relative to the parent compound ESI-09 (Compound 1, IC50 = 4.4 μM) and places it among the potent subgroup of compounds 31-32 identified in the SAR study [1]. However, comparative analysis with the most potent EPAC1 inhibitor in the series, Compound 15 (IC50 = 3.3 μM) [2], reveals that the benzofuran substitution provides a modest 1.5-fold advantage over the 3-chloro-5-(trifluoromethyl)phenyl hydrazinyl scaffold, highlighting nuanced substituent effects on isoxazole ring A tolerance [1].
| Evidence Dimension | EPAC1 (Rap guanine nucleotide exchange factor 3) inhibitory potency – IC50 |
|---|---|
| Target Compound Data | IC50 = 2.2 μM (NY0561, US11124489 Compound 32) |
| Comparator Or Baseline | ESI-09 (Compound 1): IC50 = 4.4 μM; Compound 15: IC50 = 3.3 μM; Compound 11: IC50 = 3.3 μM |
| Quantified Difference | 2.0-fold more potent vs. ESI-09; 1.5-fold more potent vs. Compound 15/11; 1.5-fold less potent vs. internal Compound 31 benchmark |
| Conditions | In vitro EPAC1 RapGEF3 exchange assay; exact buffer and co-factor conditions as described in US11124489 patent [1] |
Why This Matters
Procurement decisions involving EPAC1 inhibitor tool compounds require awareness that the benzofuran-isoxazole hybrid delivers intermediate potency within the chemical series but may offer differentiated physicochemical or selectivity properties that offset its rank-order position, preventing inappropriate substitution with higher-potency but structurally divergent congeners.
- [1] BindingDB. (2022). Affinity Data for BDBM517688 (NY0561) for EPAC1 (RapGEF3): IC50 = 2.20E+3 nM. Assay description: "From the biological results discussed above, compounds 10, 14-15, 23-24, 26-27, and 31-32 were identified as potent EPAC1 inhibitors." View Source
- [2] BindingDB. (2022). Affinity Data for BDBM517667 (NY0618 | US11124489, Compound 11 | Compound 15): IC50 = 3.30E+3 nM for EPAC1 RapGEF3. View Source
